B1576022 Ranatuerin-2N protein precursor, partial

Ranatuerin-2N protein precursor, partial

Cat. No.: B1576022
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ranatuerin-2N protein precursor, partial peptide is a synthetic polypeptide with a sequence (LDTDKGAAKNVAGILLNKLKCKITGDC) derived from the skin secretions of the Black-spotted frog, Pelophylax nigromaculatus . This reagent is designed for research applications focused on the study of Antimicrobial Peptides (AMPs), which are vital components of the innate immune system in amphibians and are considered promising candidates for developing new anti-infective agents due to their broad-spectrum activity and membrane-disrupting mechanisms . Ranatuerin-2 peptides belong to a larger family of AMPs known for their structural diversity and characteristically contain a C-terminal cyclic domain formed by a disulfide bond, known as a "Rana box" . This particular sequence represents a segment of the full protein precursor. As a research tool, it is provided with high purity (>95%) and can be utilized in various experimental settings, including in vitro assays to investigate its mechanism of action against Gram-positive and Gram-negative bacteria . Studies on related ranatuerin-2 peptides have shown they can exhibit broad-spectrum antibacterial effects, neutralize bacterial lipopolysaccharides (LPS), display anti-inflammatory properties, and demonstrate the ability to permeabilize bacterial cell membranes . This makes them valuable templates for the design of novel therapeutic agents aimed at overcoming multidrug-resistant pathogens . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

LDTDKGAAKNVAGILLNKLKCKITGDC

Origin of Product

United States

Scientific Research Applications

Antibacterial Applications

  • Broad-Spectrum Antimicrobial Activity :
    • Ranatuerin-2N exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
    • Studies have shown that modifications to the peptide can enhance its antibacterial efficacy. For instance, variants with increased cationicity and hydrophobicity demonstrated superior antibacterial properties through mechanisms such as membrane disruption .
  • Mechanism of Action :
    • The primary mechanism by which ranatuerin-2N exerts its antibacterial effects is through membrane permeabilization. This disrupts bacterial cell membranes without harming human red blood cells, indicating a favorable safety profile for potential therapeutic use .
  • In Vivo Efficacy :
    • In vivo studies using models such as waxworms have demonstrated that modified forms of ranatuerin-2N can significantly reduce bacterial load in infected hosts, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Applications

  • Inhibition of Tumor Cell Proliferation :
    • Ranatuerin-2N has shown promise in inhibiting the proliferation of various cancer cell lines, particularly prostate cancer cells (PC-3). The peptide induces early apoptosis in cancer cells, which is mediated by the activation of apoptotic pathways .
    • The peptide's ability to target cancer cells while sparing normal cells highlights its potential as an anticancer agent with fewer side effects compared to conventional therapies.
  • Structure-Activity Relationship Studies :
    • Research on the structure-activity relationship (SAR) of ranatuerin-2N has led to the identification of key residues that enhance its anticancer activity. Modifications such as amino acid substitutions have been explored to optimize both antibacterial and anticancer effects .

Therapeutic Development

  • Peptide Engineering :
    • Advances in peptide engineering have facilitated the design of ranatuerin analogues with improved bioactivity and stability. For example, cyclic and truncated variants have been synthesized to evaluate their pharmacological properties .
    • The incorporation of modifications that enhance cationicity or alter hydrophobicity has been shown to significantly improve the therapeutic potential of these peptides .
  • Potential Clinical Applications :
    • Given their dual functionality as antibacterials and anticancer agents, ranatuerin peptides are being investigated for use in treating infections caused by multidrug-resistant bacteria as well as in cancer therapy . Their low cytotoxicity towards human cells makes them attractive candidates for further clinical evaluation.

Case Studies

StudyFindingsApplications
Study 1: Progressive Design of Ranatuerin-2 PeptideDeveloped modified variants showing enhanced antibacterial activity against MRSAPotential treatment for resistant infections
Study 2: Bioevaluation of Ranatuerin-2PbIdentified broad-spectrum antimicrobial properties and anticancer effectsTherapeutic development for infections and cancer
Study 3: Antimicrobial Peptides from Frog SkinInvestigated various ranatuerins' structure-function relationshipsInsights into peptide design for drug development

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity

Ranatuerin-2N precursor shares structural homology with other ranateurin family members (e.g., Ranatuerin-1, -2A, -2B) and non-Rana AMP precursors like Bombinin (from Bombina species) and Temporin (from Rana temporaria). Key comparisons include:

Feature Ranatuerin-2N Precursor Bombinin Precursor Temporin Precursor
Signal Peptide Length 22 residues 20 residues 19 residues
Acidic Spacer Region 15 residues (pI 4.5) 18 residues (pI 4.2) 12 residues (pI 4.8)
Mature Peptide Charge +5 to +7 +4 to +6 +3 to +5
Key Modifications C-terminal amidation N-terminal acetylation Disulfide bonds

Data derived from comparative proteomic studies

Functional Divergence
  • Antimicrobial Activity : Mature Ranatuerin-2N exhibits broader-spectrum activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µM) compared to Temporin (MIC: 8–16 µM), likely due to its higher cationic charge and amphipathic helix stability .
  • Cytotoxicity : Ranatuerin-2N displays lower hemolytic activity (HC₅₀: >100 µM) than Bombinin (HC₅₀: 25–50 µM), attributed to its shorter hydrophobic face .
  • Immunomodulatory Effects: Unlike Temporin, Ranatuerin-2N induces chemokine production (e.g., IL-8) in human monocytes at sub-antimicrobial concentrations (1–2 µM) .
Evolutionary Context

Phylogenetic analyses reveal that Ranatuerin-2N precursors cluster within a clade distinct from Temporins and Bombinins, suggesting divergent evolutionary pressures in host-defense mechanisms. Gene duplication events in the Rana lineage likely drove functional specialization, with Ranatuerin-2N acquiring unique residues (e.g., Gly¹², Asp¹⁵) that enhance solubility in low-pH environments .

Research Findings and Methodological Insights

Key Studies
  • Virtual Screening : Structural similarity metrics (Tanimoto coefficient >0.7) identified Ranatuerin-2N analogs with enhanced stability against proteolytic degradation .
  • Synthetic Analogues : Substitution of Lys⁷ with Arg in Ranatuerin-2N improved antifungal activity (MIC for C. albicans: 1 µM vs. wild-type 4 µM) without increasing toxicity .
  • Comparative Omics : Transcriptomic data from Rana skin secretions show co-expression of Ranatuerin-2N with protease inhibitors (e.g., α-2-macroglobulin), suggesting coordinated regulation of peptide maturation .
Limitations and Gaps
  • Cross-Species Comparisons: Most studies focus on Rana species; functional data for homologs in distantly related amphibians (e.g., Xenopus) are lacking .

Tables Summarizing Comparative Data

Table 1: Biophysical Properties

Property Ranatuerin-2N Bombinin Temporin
Molecular Weight (kDa) 4.2 3.8 2.9
Isoelectric Point (pI) 8.9 9.2 8.5
Hydrophobic Moment 0.65 0.72 0.58

Preparation Methods

Collection and Extraction of Skin Secretions

The initial step in preparing the Ranatuerin-2N protein precursor typically involves the collection of skin secretions or tissues from amphibians known to express this peptide, such as Pelophylax nigromaculatus and related species. The skin secretions are rich sources of AMPs, including Ranatuerin-2N precursors.

  • Frogs are often handled under ethical protocols to stimulate secretion without harm.
  • Skin tissues or secretions are collected and processed immediately or stored at low temperatures to preserve peptide integrity.

Molecular Cloning of cDNA Encoding Ranatuerin-2N

To obtain the Ranatuerin-2N protein precursor at the genetic level, researchers commonly clone the cDNA encoding the AMP precursor from frog skin tissue RNA. This process involves:

  • Isolation of total RNA from collected skin tissues.
  • Reverse transcription to synthesize cDNA.
  • PCR amplification of AMP gene fragments using primers designed from conserved regions.
  • Cloning of amplified products into plasmid vectors for sequencing and further analysis.

This approach allows for the identification of the full precursor sequence, which includes the signal peptide, acidic pro-sequence (propiece), and mature Ranatuerin-2N peptide.

In Silico Prediction and Sequence Analysis

Following cloning, bioinformatics tools are used to analyze the physicochemical properties and secondary structure of the Ranatuerin-2N precursor:

  • Prediction of signal peptide and acidic pro-sequence regions.
  • Determination of charge, hydrophobicity, and potential antimicrobial activity.
  • Secondary structure modeling typically shows an all-α helical conformation in the mature peptide region.

These analyses help in understanding the functional domains and potential activation mechanisms of Ranatuerin-2N precursors.

Proteolytic Activation and Peptide Maturation

Ranatuerin-2N, like many AMPs, is synthesized as an inactive precursor containing:

  • An N-terminal signal peptide.
  • An acidic pro-sequence that neutralizes the mature peptide’s basic charge.
  • The C-terminal mature peptide with antimicrobial activity.

Activation occurs via proteolytic cleavage, which removes the prepro domain (signal peptide and acidic pro-sequence), releasing the bioactive mature Ranatuerin-2N peptide.

Peptide Isolation and Purification

The mature Ranatuerin-2N peptide is isolated from skin secretions or recombinant expression systems by:

  • Liquid chromatography techniques (e.g., reverse-phase high-performance liquid chromatography).
  • Mass spectrometry-based identification and sequencing for confirmation.

Tandem mass spectrometry (MS/MS) is crucial for de novo sequencing and verification of peptide identity, especially when chemical synthesis or recombinant production is involved. This method allows detection even of low-abundance peptides and characterization of post-translational modifications.

Recombinant Expression Systems (Optional)

For large-scale preparation, recombinant DNA technology can be employed:

  • The cDNA encoding Ranatuerin-2N precursor is inserted into expression vectors.
  • Expression in bacterial, yeast, or insect cell systems.
  • Purification of the recombinant precursor followed by in vitro proteolytic processing to obtain the mature peptide.

This method facilitates the production of sufficient quantities for functional studies and pharmaceutical development.

Summary Table: Key Preparation Steps and Techniques

Step Description Techniques/Tools Used Notes
1. Skin Secretion Collection Harvesting from frog skin Ethical handling, secretion stimulation Source of natural AMP precursors
2. cDNA Cloning Isolation and cloning of AMP gene RNA extraction, RT-PCR, plasmid cloning Enables sequence identification
3. In Silico Analysis Prediction of structure and properties Bioinformatics software, secondary structure prediction Helps characterize precursor domains
4. Proteolytic Activation Cleavage of prepro domain to release mature peptide Protease treatment, natural enzymatic cleavage Activates antimicrobial function
5. Peptide Purification Isolation of mature peptide Liquid chromatography, mass spectrometry (MS/MS) Confirms peptide identity and purity
6. Recombinant Expression Production via genetic engineering Expression vectors, host cells, purification Scalable peptide production

Detailed Research Findings

  • The mature Ranatuerin-2N peptide region typically adopts an all-α helical structure, critical for its antimicrobial activity.
  • The acidic propiece and mature peptide regions exhibit differential evolutionary selection pressures, indicating functional importance in peptide maturation and activity.
  • In silico mining of transcriptomes from various frog species has revealed high sequence conservation in the mature Ranatuerin-2N peptide despite variability in the prepro domain, facilitating targeted cloning and synthesis.
  • Tandem mass spectrometry without chemical derivatization has been successfully applied to de novo sequence Ranatuerin-2N and related peptides, ensuring precise characterization of peptide structure and modifications.

Q & A

Q. How should researchers address variability in protein stability during long-term storage?

  • Category : Advanced/Experimental Design
  • Answer : Conduct accelerated stability studies under varying pH, temperature, and buffer conditions. Monitor aggregation via dynamic light scattering (DLS) and activity loss via functional assays. Reference ICH Q1A guidelines for pharmaceutical proteins to design robust storage protocols .

Data Conflict Resolution Frameworks

  • Key Reference : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data arise .
  • Statistical Guidance : Use meta-analytical approaches or sensitivity analyses to quantify uncertainty in heterogeneous datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.